tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
Description
Properties
Molecular Formula |
C21H36BNO6 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C21H36BNO6/c1-16(2,3)26-14(24)23(15(25)27-17(4,5)6)21-11-20(12-21,13-21)22-28-18(7,8)19(9,10)29-22/h11-13H2,1-10H3 |
InChI Key |
PIRGZMTWTBJWQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Bicyclo[1.1.1]pentane Derivatives
A common method for synthesizing boronate esters on bicyclo[1.1.1]pentane derivatives involves palladium-catalyzed coupling of halogenated bicyclo[1.1.1]pentane substrates with bis(pinacolato)diboron.
-
- Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
- Base: Potassium acetate or sodium carbonate.
- Solvent: 1,4-dioxane or a mixture of toluene and ethanol/water.
- Temperature: 80 °C.
- Atmosphere: Inert (nitrogen or argon).
- Reaction Time: Overnight or 3–5 hours.
-
- A halogenated bicyclo[1.1.1]pentane carbamate derivative is dissolved in 1,4-dioxane.
- Bis(pinacolato)diboron and potassium acetate are added.
- The mixture is degassed and purged with nitrogen.
- Palladium catalyst is introduced.
- The reaction is stirred at 80 °C for 12–16 hours.
- The mixture is filtered and purified by silica gel chromatography.
Yield: Typically 70–90%.
This method reliably installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the bicyclo[1.1.1]pentane ring system.
Protection with tert-Butoxycarbonyl Groups
- The amine functionality is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
- Boc protection is commonly introduced by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- The Boc group is stable under the borylation conditions, allowing sequential synthetic steps.
Alternative Activation Using Trimethylsilyl Trifluoromethanesulfonate
- In some synthetic routes, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used to activate intermediates.
- Reaction conditions include:
- Solvent: Dichloromethane.
- Temperature: 0 to 20 °C.
- Reaction time: Approximately 3 hours.
- Inert atmosphere (nitrogen).
- After activation, the reaction is quenched with saturated sodium bicarbonate, extracted, dried, and purified by column chromatography.
- Yield example: 72%.
This method is useful for preparing related boronate esters with carbamate protections.
Data Table Summarizing Preparation Conditions and Yields
| Step | Reagents / Catalysts | Solvent(s) | Temperature (°C) | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Bis(pinacolato)diboron, Pd(PPh3)4, KOAc | 1,4-Dioxane | 80 | Overnight | N2 | 85–93 | Borylation of halogenated bicyclo[1.1.1]pentane |
| 2 | Di-tert-butyl dicarbonate, base (e.g., Et3N) | Dichloromethane | Room temp | 1–3 hours | N2 | >90 | Boc protection of amine group |
| 3 | Trimethylsilyl trifluoromethanesulfonate | Dichloromethane | 0–20 | 3 hours | N2 | 72 | Activation step, followed by quench and workup |
Research Findings and Notes
- The boronate ester group is typically introduced via palladium-catalyzed borylation of halogenated precursors, with bis(pinacolato)diboron as the boron source.
- Maintaining inert atmosphere conditions is critical to prevent oxidation or degradation of sensitive boronate esters.
- The bicyclo[1.1.1]pentane scaffold is stable under these conditions and allows for efficient functionalization.
- The presence of bulky tert-butyl carbamate groups helps stabilize the molecule and facilitates purification.
- Purification is usually achieved by silica gel column chromatography using mixtures of dichloromethane and methanol or hexanes and ethyl acetate.
- Analytical confirmation by LC-MS and NMR spectroscopy is standard to verify product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides, using cesium carbonate as a base in 1,4-dioxane as the solvent.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various aryl halides. Reaction conditions typically involve the use of organic solvents such as 1,4-dioxane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
Scientific Research Applications
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a valuable building block for the synthesis of novel materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism by which tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate exerts its effects depends on the specific application. In palladium-catalyzed cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary based on the specific reaction and conditions used .
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl derivative introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or coupling reactions.
- The cyano-substituted compound demonstrates how electron-withdrawing groups can stabilize reactive intermediates, though at the cost of reduced solubility.
Aryl Boronate Esters with Carbamate Protections
Table 2: Comparison with Phenyl-Based Boronate Esters
Key Observations :
- The phenyl-based boronate esters generally exhibit higher yields (up to 65%) compared to bicyclo[1.1.1]pentane derivatives, likely due to reduced steric hindrance during synthesis.
- The bicyclo core in the target compound imposes significant steric constraints, which may lower coupling efficiency in Suzuki reactions compared to planar aryl boronate esters .
Biological Activity
The compound tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structural components suggest that it may exhibit significant biological activity, particularly in the context of enzyme inhibition and as a synthetic intermediate in pharmaceutical chemistry.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a bicyclic pentanyl moiety. The presence of the dioxaborolane group is noteworthy as it is often associated with enhanced reactivity in cross-coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H29BNO4 |
| Molecular Weight | 319.21 g/mol |
| CAS Number | Not specified |
| Melting Point | 82-89 °C |
| Solubility | Insoluble in water |
Enzyme Inhibition
Research has indicated that compounds containing boron atoms often exhibit significant biological activities due to their ability to interact with enzymes and proteins. The dioxaborolane moiety in this compound suggests potential enzyme inhibition properties, particularly against proteases and kinases.
-
Case Study: Antitumor Activity
A study examining similar dioxaborolane derivatives demonstrated their effectiveness as selective inhibitors of CHK1 (Checkpoint Kinase 1), which plays a crucial role in DNA damage response pathways. The inhibition of CHK1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making these compounds valuable in cancer therapy . -
Case Study: Antimicrobial Properties
Another investigation into related compounds revealed antimicrobial activities against various bacterial strains. These compounds were shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
The biological activity of this compound may be attributed to its ability to form reversible covalent bonds with target enzymes through the boron atom. This interaction can modify the enzyme's active site or alter its conformation, leading to inhibited activity.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxaborolane unit into the final product through methods such as Suzuki coupling or other boron chemistry techniques . Its applications extend beyond pharmaceuticals; it can also serve as a reagent in organic synthesis and material science.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via palladium-catalyzed cross-coupling or electrophotocatalytic methods. Key steps include introducing the boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the bicyclo[1.1.1]pentane scaffold, followed by carbamate protection. Optimization involves:
- Precursor selection : Brominated aromatics yield higher efficiency (65% vs. 32% for chlorinated analogs) due to better leaving-group reactivity .
- Purification : Silica gel chromatography is critical for isolating the product from byproducts .
- Catalysts : Ir-photocatalysts (e.g., Ir[dF(CF3)ppy]₂(dtbbpy)PF₆) enable visible-light-mediated decarboxylative coupling, improving regioselectivity .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data for this compound is limited, analogous carbamates and boronic esters require:
Q. How is this compound characterized, and what spectral data are critical for validation?
Key characterization methods include:
- ¹H/¹³C NMR : Look for bicyclo[1.1.1]pentane proton signals (δ 2.1–2.5 ppm) and boronic ester peaks (δ 1.3 ppm for methyl groups) .
- Mass spectrometry (DART) : Exact mass should match theoretical [M+H]⁺ (e.g., ±0.001 Da tolerance) .
- HPLC : Purity ≥95% confirms suitability for cross-coupling reactions .
Q. What are its primary applications in synthetic chemistry?
The compound serves as:
Q. How does steric hindrance from the bicyclo[1.1.1]pentane scaffold affect reactivity?
The bicyclo structure imposes steric constraints, requiring:
- Bulky ligands : Use of SPhos or RuPhos in palladium catalysis to prevent catalyst poisoning .
- Elevated temperatures : Reactions may need heating (80–100°C) to overcome kinetic barriers .
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Density functional theory (DFT) calculates transition-state energies to identify favorable pathways. For example:
- Boronate coordination : Modeling the Pd-bicyclo intermediate reveals steric clashes, guiding ligand selection .
- Activation strain analysis : Quantifies strain energy (~15 kcal/mol) from the bicyclo scaffold, impacting reaction rates .
Q. What strategies resolve contradictions in NMR data during reaction monitoring?
Discrepancies between expected and observed signals may arise from:
Q. How can mechanistic studies differentiate between single-electron transfer (SET) and polar pathways?
Techniques include:
- Radical trapping : Addition of TEMPO suppresses SET pathways, observed via decreased yields .
- Cyclic voltammetry : Measures reduction potentials (e.g., E₁/₂ = -2.1 V vs. SCE for electrophotocatalytic cycles) .
- Isotope labeling : ¹⁰B/¹¹B isotopic shifts in MS confirm boronate participation in key steps .
Q. What experimental design principles apply when testing its stability under varying conditions?
Follow a factorial design to assess:
Q. How does the compound’s reactivity compare to other boronic esters in electrophilic substitution?
The bicyclo scaffold reduces electrophilicity vs. planar arylboronates. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
